molecular formula C10H17N3O2 B13534306 Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13534306
M. Wt: 211.26 g/mol
InChI Key: ODCCJIBLBBFOLB-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that features an imidazole ring, a methylamino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Alkylation: The imidazole ring is then alkylated with ethyl halide to introduce the ethyl group.

    Amination: The resulting compound is reacted with methylamine to introduce the methylamino group.

    Esterification: Finally, the compound is esterified with methanol to form the propanoate ester.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted imidazoles, amines, and alcohols.

Scientific Research Applications

Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for compounds targeting enzymes or receptors involving imidazole rings.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the ethyl group.

    Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has an ethyl ester instead of a methyl ester.

    Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has a methyl group instead of an ethyl group on the imidazole ring.

Uniqueness

Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is unique due to the specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the ethyl group on the imidazole ring may affect its binding properties and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-9-12-5-6-13(9)7-8(11-2)10(14)15-3/h5-6,8,11H,4,7H2,1-3H3

InChI Key

ODCCJIBLBBFOLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C(=O)OC)NC

Origin of Product

United States

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